Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate
Description
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a benzene ring, and a carboxylate ester group
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-amino-3-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-13-8-6(11-12-13)4-3-5(7(8)10)9(14)15-2/h3-4H,10H2,1-2H3 |
InChI Key |
RJSOZPUMCZURLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N)C(=O)OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate
- 1H-1,2,3-Triazole
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (CAS No. 2133342-96-6) is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a triazole ring fused with a benzo structure, which is known to enhance biological activity through various mechanisms. The compound can be represented by the following structural formula:
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated effectiveness against SARS-CoV-2 by inhibiting viral entry and replication. In vitro assays showed that certain triazole derivatives exhibited IC50 values in the nanomolar range against viral spike proteins, indicating strong antiviral activity .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial properties. Research has indicated that derivatives of this compound can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Triazole derivatives have been shown to induce apoptosis in cancer cells through different pathways, including the inhibition of key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit viral enzymes such as proteases and polymerases, disrupting the viral life cycle.
- Cellular Interaction : It can interact with cellular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Study 1: Antiviral Activity Against SARS-CoV-2
A study investigated the effectiveness of various triazole derivatives against SARS-CoV-2. This compound was included in a series of compounds tested for their ability to inhibit viral entry into host cells. The results indicated that this compound had a significant inhibitory effect on viral replication in vitro .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of triazole derivatives against a panel of bacterial strains. This compound demonstrated potent activity against E. coli and S. aureus, with MIC values lower than those of standard antibiotics used as controls .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
